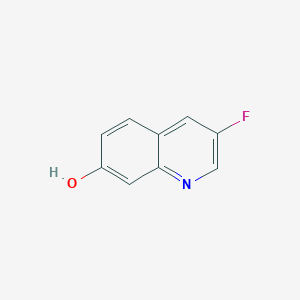
3-Fluoroquinolin-7-OL
Vue d'ensemble
Description
“3-Fluoroquinolin-7-OL” is a chemical compound with the molecular formula C9H6FNO . It is used for research purposes and is not intended for human or veterinary use .
Synthesis Analysis
The synthesis of fluoroquinolones involves various synthetic approaches to the quinolone system, as well as all kinds of structural modifications by incorporating substituents into 1–8 positions or by means of annelation . A large group of highly active fluoroquinolones contains the pyrrolidine fragment in position 7 .
Molecular Structure Analysis
The molecular structure of “3-Fluoroquinolin-7-OL” consists of a quinoline ring with a fluorine atom at the 3rd position and a hydroxyl group at the 7th position .
Applications De Recherche Scientifique
-
Antibacterial Activity
- Application : Fluoroquinolones, including 3-Fluoroquinolin-7-OL, are known for their antibacterial properties . They are used as antibacterials in the medical field .
- Method : Fluoroquinolones work by inhibiting bacterial DNA-gyrase, which affects bacteria reproduction .
- Results : Fluoroquinolones have shown a high level of antibacterial activity and a wide spectrum which surpass many antibiotics .
-
Enzyme Inhibition
- Application : Some synthetic quinolines, including fluoroquinolines, have been found to inhibit various enzymes .
- Method : The exact method of how these compounds inhibit enzymes is not specified, but it is likely due to their interaction with the active sites of these enzymes .
- Results : These enzyme inhibitors have shown antibacterial, antineoplastic, and antiviral activities .
-
Synthesis of Other Compounds
- Application : Fluoroquinolines, including 3-Fluoroquinolin-7-OL, can be used as building blocks in the synthesis of other complex organic compounds .
- Method : The specific methods of synthesis would depend on the target compound. Generally, it involves various organic reactions such as annelation or structural modifications by incorporating substituents into different positions .
- Results : The synthesized compounds could have various applications, depending on their structure and properties .
-
Formation of Complexes with Metals
- Application : Fluoroquinolines can form complexes with metals, which could have various applications .
- Method : The method involves reacting the fluoroquinoline with a metal under suitable conditions to form the complex .
- Results : The properties and applications of these complexes would depend on the specific metal and the structure of the complex .
-
Pharmacodynamics
- Application : Fluoroquinolones, including 3-Fluoroquinolin-7-OL, have been studied for their pharmacodynamics . This involves understanding the relationship between drug, host, and antimicrobial effect .
- Method : The study of pharmacodynamics involves various experimental procedures to understand how the drug interacts with the host and its effect on microbes .
- Results : The results of these studies can greatly assist clinicians in making objective prescribing decisions .
-
Synthesis of Biologically and Pharmaceutically Active Compounds
- Application : Quinoline and its analogues, including 3-Fluoroquinolin-7-OL, have been used in the synthesis of biologically and pharmaceutically active compounds .
- Method : The specific methods of synthesis would depend on the target compound. It involves various organic reactions .
- Results : The synthesized compounds could have various biological and pharmaceutical activities .
Safety And Hazards
Propriétés
IUPAC Name |
3-fluoroquinolin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-7-3-6-1-2-8(12)4-9(6)11-5-7/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYWRUGPXKKQEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40621798 | |
| Record name | 3-Fluoroquinolin-7(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoroquinolin-7-OL | |
CAS RN |
288384-55-4 | |
| Record name | 3-Fluoroquinolin-7(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

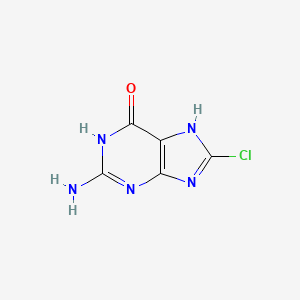
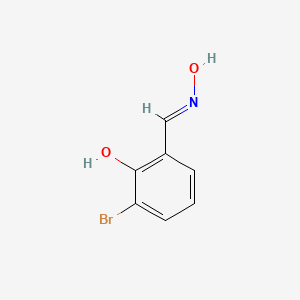
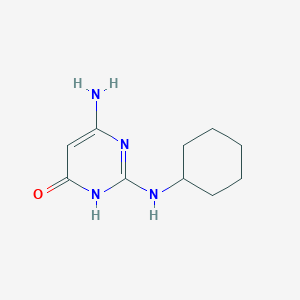
![[2,2'-Bipyridine]-5,5'-diol](/img/structure/B1450842.png)
![5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrimidine-3-carboxylic acid](/img/structure/B1450843.png)
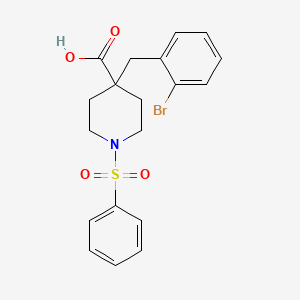
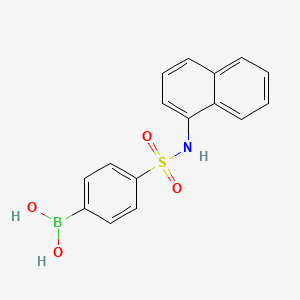
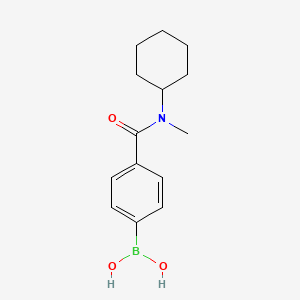
![(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)methylamine dihydrochloride](/img/structure/B1450849.png)
![3-[6-(3-Methoxyphenoxy)pyridazin-3-yl]benzoic acid](/img/structure/B1450850.png)
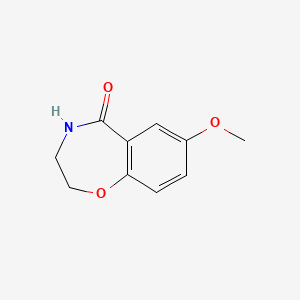
![2-(7-(2-Fluorophenyl)-1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetic acid](/img/structure/B1450852.png)
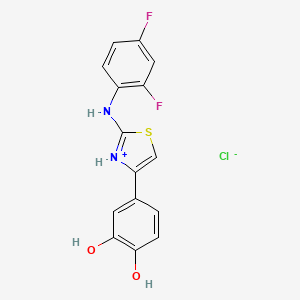
![tert-Butyl 4-(3,8-diazabicyclo[3.2.1]octan-8-yl)piperidine-1-carboxylate](/img/structure/B1450856.png)